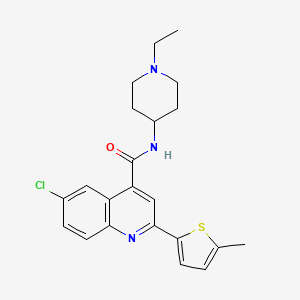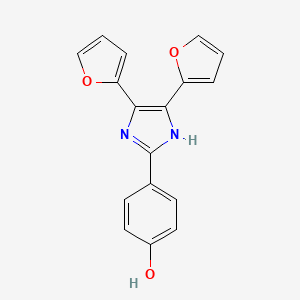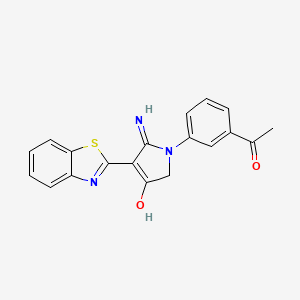![molecular formula C15H20ClNO B6057999 4-[2-(2-methoxyphenyl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B6057999.png)
4-[2-(2-methoxyphenyl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-methoxyphenyl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride, also known as MPTP, is a synthetic compound that has been widely used in scientific research to study Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to the symptoms of Parkinson's disease.
Mécanisme D'action
4-[2-(2-methoxyphenyl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride is selectively taken up by dopaminergic neurons in the brain, where it is converted into MPP+ (1-methyl-4-phenylpyridinium), a highly toxic compound that selectively destroys these neurons. MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
The destruction of dopaminergic neurons in the brain leads to a decrease in dopamine levels, which is the primary cause of the symptoms of Parkinson's disease. These symptoms include tremors, rigidity, bradykinesia, and postural instability. This compound also causes oxidative stress and inflammation in the brain, which can contribute to the progression of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-(2-methoxyphenyl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride is a useful tool for studying Parkinson's disease in animal models. It produces a selective and reproducible destruction of dopaminergic neurons, which closely mimics the pathology of the disease in humans. However, this compound has limitations as a model of Parkinson's disease, as it does not replicate all aspects of the disease, such as the loss of non-dopaminergic neurons.
Orientations Futures
There are several future directions for research on 4-[2-(2-methoxyphenyl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride and Parkinson's disease. One direction is the development of new treatments for the disease, based on a better understanding of its pathophysiology. Another direction is the refinement of animal models of the disease, to better replicate the complexity of the human condition. Finally, research on this compound may lead to a better understanding of the mechanisms of action of drugs used to treat Parkinson's disease, which could lead to the development of more effective therapies.
Méthodes De Synthèse
4-[2-(2-methoxyphenyl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride can be synthesized by the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (this compound) with methoxybenzene in the presence of a palladium catalyst. This reaction results in the formation of this compound, which can be purified by recrystallization.
Applications De Recherche Scientifique
4-[2-(2-methoxyphenyl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride has been widely used in scientific research to study Parkinson's disease. It is used to create animal models of Parkinson's disease, which can be used to study the disease's pathophysiology and develop new treatments. This compound is also used to study the mechanisms of action of drugs used to treat Parkinson's disease.
Propriétés
IUPAC Name |
4-[(E)-2-(2-methoxyphenyl)ethenyl]-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO.ClH/c1-16-11-9-13(10-12-16)7-8-14-5-3-4-6-15(14)17-2;/h3-9H,10-12H2,1-2H3;1H/b8-7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRLQUQYMCBVQB-USRGLUTNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C=CC2=CC=CC=C2OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC(=CC1)/C=C/C2=CC=CC=C2OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6057940.png)
![8-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]-1-methyl-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6057943.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B6057954.png)
![N-(3-chloro-4-methylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6057970.png)
![2-cyclohexyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6057975.png)



![N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6057987.png)
![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B6057992.png)
![2-chloro-N-{[5-(4-fluorobenzoyl)-2-furyl]methyl}acetamide](/img/structure/B6058017.png)
![N-[4-(diethylamino)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6058036.png)